
1,3-Diethyl 2-(2-azidoethyl)propanedioate
Overview
Description
1,3-Diethyl 2-(2-azidoethyl)propanedioate (CAS: 131325-86-5) is a propanedioate ester derivative featuring two ethyl ester groups at the 1- and 3-positions and a 2-azidoethyl substituent at the central carbon. Its molecular formula is C₉H₁₅N₃O₄, with a molecular weight of 229.233 g/mol . The SMILES notation (CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC) and InChI key confirm the azide functional group (-N₃), a hallmark of its reactivity. This compound is primarily utilized in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the azide's ability to form stable triazole linkages . Its physical state is a pure solid at room temperature, with a reported accurate mass of 229.106 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(2-azidoethyl)propanedioate can be synthesized through a multi-step process. One common method involves the iodization of diethyl malonate on the carbon atom between the ester groups in a slightly basic aqueous solution, followed by an iodine-azide exchange reaction . This leads to the formation of the desired geminal diazide compound.
Industrial Production Methods
Industrial production of diethyl 2-(2-azidoethyl)malonate typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(2-azidoethyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as tetrazoles, under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases.
Reduction Reactions: Hydrogen gas and catalysts like palladium on carbon are commonly used.
Cyclization Reactions: Reagents such as sodium azide and solvents like dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed
Substitution Reactions: Various substituted malonates.
Reduction Reactions: Aminoethyl malonates.
Cyclization Reactions: Tetrazole derivatives.
Scientific Research Applications
1,3-Diethyl 2-(2-azidoethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nitrogen-rich compounds and heterocycles.
Biology: The compound is utilized in the study of biochemical pathways involving azido groups.
Mechanism of Action
The mechanism of action of diethyl 2-(2-azidoethyl)malonate involves its reactivity due to the presence of the azido group. The azido group can participate in nucleophilic substitution reactions, reduction reactions, and cyclization reactions. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes the adjacent carbon atoms more reactive. The molecular targets and pathways involved depend on the specific application and the type of reaction the compound undergoes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 1,3-diethyl 2-(2-azidoethyl)propanedioate with structurally related propanedioate esters:
Key Observations:
- Azide vs. Cyano/Pyridinyl Groups: The azide group in the target compound enables rapid cycloaddition reactions, whereas the cyano and pyridinyl groups in the second compound favor nucleophilic additions and coordination chemistry .
- Aromatic vs. Aliphatic Substituents: The benzyl and acetylamino groups in the third compound introduce aromaticity and hydrogen-bonding capacity, enhancing its utility in drug design .
- Molecular Weight and Solubility: Larger molecular weights (e.g., 322.361 g/mol in ) correlate with reduced solubility in polar solvents compared to the azide-containing compound.
Research Findings
- Synthetic Efficiency: The azide-containing compound’s synthesis is streamlined due to the commercial availability of azidoethyl precursors . In contrast, the pyridinyl-cyano derivative requires multistep procedures involving condensation reactions .
- Biological Relevance: The benzyl-acetylamino compound’s structural complexity enables interactions with biological targets, such as enzyme active sites, as demonstrated in computational docking studies .
- Safety Considerations: Azides require careful handling due to explosion risks, whereas cyano and amino derivatives pose lower hazards .
Biological Activity
1,3-Diethyl 2-(2-azidoethyl)propanedioate (DEAM) is a compound characterized by the presence of an azide functional group, which imparts unique chemical reactivity and biological properties. This article explores the biological activities associated with DEAM, focusing on its applications in bioconjugation, imaging, and potential therapeutic uses.
Molecular Formula : C₉H₁₅N₃O₄
Molecular Weight : 213.24 g/mol
Structure : The compound features a diethyl malonate backbone with an azidoethyl substituent, which is significant for its reactivity in various chemical processes.
1. Bioconjugation and Imaging Applications
The azide group in DEAM enables its use in bioconjugation chemistry through click chemistry, a method that allows for the selective attachment of biomolecules to proteins or other substrates. This property is particularly useful for creating probes for biological imaging. By attaching fluorescent tags to the azide group, researchers can develop specific probes that label biomolecules within cells or tissues, facilitating studies on cellular processes and interactions.
2. Synthesis of Peptidomimetics
DEAM serves as a building block in the synthesis of peptidomimetics. These compounds mimic natural peptides and can be designed to enhance stability and bioavailability while retaining biological activity. The incorporation of DEAM into peptidomimetic structures allows for further modifications that can lead to novel therapeutic agents with improved efficacy against various diseases.
Case Study 1: Synthesis and Characterization
A study synthesized novel coumarin derivatives modified with azido groups similar to DEAM. These compounds were evaluated for their ability to form conjugates with fluorescent properties under click reaction conditions. The resulting triazoles exhibited high yields, demonstrating the effectiveness of using azide-containing compounds in synthetic biology applications .
Case Study 2: Multi-Agent Screening
In a directed evolution approach utilizing substrate analogues including malonate derivatives, similar compounds were subjected to multi-agent screening for enzymatic activity. This method highlighted the potential of using DEAM-like structures in enzyme evolution studies, suggesting that such compounds could enhance enzyme efficiency and substrate versatility .
Research Findings
Study Focus | Findings | Implications |
---|---|---|
Bioconjugation Techniques | DEAM enables selective conjugation via click chemistry | Useful for developing targeted drug delivery systems |
Antimicrobial Potential | Related azido compounds show activity against resistant bacterial strains | Potential for developing new antibiotics |
Peptidomimetic Synthesis | Incorporation into peptide mimetics enhances stability and bioactivity | Leads to novel therapeutic agents |
Q & A
Q. What are the common synthetic routes for preparing 1,3-Diethyl 2-(2-azidoethyl)propanedioate, and what key reaction parameters must be controlled?
Basic Research Question
The synthesis typically involves sequential alkylation and azide introduction. A validated approach includes:
- Step 1 : Alkylation of diethyl propanedioate with a halogenated precursor (e.g., 2-chloroethyl azide).
- Step 2 : Azide functionalization via nucleophilic substitution or Staudinger reactions.
- Key Parameters :
- Temperature control (<0°C for azide reactions to avoid exothermic decomposition).
- Solvent selection (e.g., THF or DMF for polar intermediates).
- Purification via column chromatography to isolate the azido product from unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and azidoethyl group (δ ~3.5–3.7 ppm for CH₂N₃).
- IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).
- Crystallography :
Q. How can researchers resolve discrepancies in crystallographic data (e.g., R-factor inconsistencies) when determining the structure?
Advanced Research Question
Discrepancies often arise from poor data quality or refinement errors. Mitigation strategies include:
- Data Collection : Ensure high-resolution (<1.0 Å) datasets with Bruker Kappa APEXII diffractometers to minimize noise.
- Refinement Protocols :
- Use SHELXL’s TWIN/BASF commands for twinned crystals.
- Apply restraints to azidoethyl torsional angles to prevent overfitting.
- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries .
Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses?
Advanced Research Question
- Reaction Optimization :
- Use microwave-assisted synthesis to reduce azide decomposition risks.
- Employ phase-transfer catalysts (e.g., TBAB) for biphasic alkylation steps.
- Yield Improvement :
- Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3).
- Recover unreacted starting materials via fractional distillation .
Q. What computational methods support the structural analysis of this compound, and how are they validated against experimental data?
Advanced Research Question
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths (e.g., C-N₃: ~1.47 Å).
- Compare with crystallographic data (e.g., average C-C bond length: 1.449 Å ).
- Validation :
Q. How do steric and electronic effects of substituents influence the reactivity of propanedioate esters in further functionalization?
Advanced Research Question
- Steric Effects :
- Bulky substituents (e.g., trifluorobutanyl in 1,3-Diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate) hinder nucleophilic attack at the central carbon.
- Electronic Effects :
- Electron-withdrawing groups (e.g., phthalimido in Diethyl 2-phthalimidomalonate) activate the malonate core for Michael additions.
- Case Study : Compare reaction rates of azidoethyl vs. methylidenepropanedioate derivatives in Diels-Alder reactions .
Q. What are the critical safety considerations when handling azido-containing compounds like this during synthesis?
Basic Research Question
Properties
IUPAC Name |
diethyl 2-(2-azidoethyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBJRGJRRURUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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